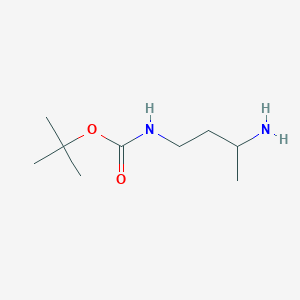

1-Boc-amino-butyl-3-amine

描述

The exact mass of the compound tert-Butyl (3-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLVLGMLLYXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662579 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878799-20-3 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context of Boc Protected Amines in Synthesis

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the 1960s marked a significant milestone in organic synthesis, particularly in the realm of peptide chemistry. numberanalytics.com Its development provided a robust method for the selective protection of the α-amino groups of amino acids during the stepwise elongation of peptide chains. numberanalytics.com The Boc group's utility stems from its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, while being easily removable under acidic conditions. researchgate.netwikipedia.org This orthogonality allows for the selective deprotection of the Boc group without affecting other acid-labile or base-labile protecting groups within the same molecule.

The protection of an amine with a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk Common bases include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comwikipedia.org The reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk Deprotection is readily accomplished using strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727). wikipedia.orgfishersci.co.uk

Over the decades, the application of Boc-protected amines has expanded far beyond peptide synthesis. It has become an indispensable tool in the total synthesis of complex natural products and the development of pharmaceuticals, where the temporary masking of amine functionality is crucial for achieving the desired chemical transformations. numberanalytics.com

Significance of 1 Boc Amino Butyl 3 Amine As a Chiral Building Block

1-Boc-amino-butyl-3-amine, also known as tert-butyl (3-aminobutyl)carbamate, is a valuable chiral building block in organic synthesis. lookchem.combldpharm.combldpharm.com Its structure, featuring a primary amine and a Boc-protected primary amine on a chiral butane (B89635) backbone, makes it a versatile synthon for the introduction of a 1,3-diamine moiety into more complex molecules. The presence of the Boc protecting group allows for the selective functionalization of the free primary amine, while the protected amine remains inert. The Boc group can then be removed under mild acidic conditions to reveal the second primary amine for further elaboration. lookchem.com

The chirality of this compound is of particular importance in medicinal chemistry and the synthesis of enantiomerically pure drugs. lookchem.com The use of this building block allows for the preparation of chiral ligands and catalysts for asymmetric synthesis. lookchem.com Furthermore, its incorporation into a wide range of molecular frameworks makes it a key intermediate in the development of new drug candidates. lookchem.com The ability to perform high-yielding postsynthetic reactions on the primary amine functionality has been noted as a significant advantage. acs.org

Overview of Research Trajectories for Amines in Complex Molecule Synthesis

Enantioselective Synthesis of (S)-1-Boc-amino-butyl-3-amine and (R)-1-Boc-amino-butyl-3-amine

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic routes to obtain specific stereoisomers of chiral molecules like 1-Boc-amino-butyl-3-amine. hilarispublisher.com Both (S)- and (R)-enantiomers are valuable as intermediates for asymmetric synthesis. lookchem.comsigmaaldrich.com

Chiral Pool Approaches in Stereoselective Synthesis

The chiral pool concept leverages naturally occurring, optically active compounds as starting materials to introduce chirality into a target molecule. scispace.com This strategy is advantageous as it often involves well-established transformations and can provide high enantiomeric purity. Monoterpenes, for instance, are a rich source of chiral starting materials due to their ready availability and rigid bicyclic structures, which can influence stereoselective transformations. scispace.com While direct synthesis of this compound from a specific chiral pool starting material is not extensively detailed in the provided results, the principle of using chiral precursors like amino acids or their derivatives is a common strategy for synthesizing chiral diamines. hilarispublisher.comresearchgate.net For example, the synthesis of various chiral 1,3-diamines has been achieved starting from (-)-cis-2-benzamidocyclohexanecarboxylic acid. nih.gov

Asymmetric Catalysis for Enantiomeric Purity

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high efficiency and enantioselectivity. yale.edubeilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Key strategies in asymmetric catalysis relevant to the synthesis of chiral amines and their precursors include:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a fundamental method for introducing chirality through the reduction of unsaturated precursors like imines. acs.org Various transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine (B1218219) ligands, have been successfully employed for the asymmetric hydrogenation of N-aryl and N-alkyl imines to produce chiral amines with high enantiomeric excess. acs.org

Organocatalysis: Chiral organic molecules can act as catalysts, promoting stereoselective reactions. For instance, chiral Brønsted acids have been used in the photocatalytic deracemization of α-amino esters. chinesechemsoc.org Similarly, chiral BINOL-derived catalysts have been effective in the asymmetric allylation of imines, a key step in constructing chiral homoallylic amines. beilstein-journals.org

Enzymatic Reactions: Enzymes offer high stereoselectivity under mild reaction conditions. Transaminases, for example, can be used for the asymmetric synthesis of chiral amines. chemicalbook.com The synthesis of (S)-3-Amino-1-N-Boc-piperidine has been demonstrated using an immobilized ω-transaminase, highlighting the potential of biocatalysis in preparing enantiopure Boc-protected amines. chemicalbook.com

A notable example of asymmetric synthesis is the use of tert-butanesulfinamide as a chiral auxiliary. This reagent has been widely used for the asymmetric synthesis of a vast array of amines and has been employed on a large scale in industrial settings. yale.edu Another approach involves the Mannich-type reaction of N-sulfinyl imines with Eschenmoser's salt to produce N-sulfinyl-1-imino-3-amines, which can then be reduced to the corresponding 1,3-diamines with good diastereomeric ratios. rtu.lv

Protection Strategies for Amine Functionalities

In the synthesis of polyfunctional molecules like this compound, the selective protection of one or more amine groups is a critical step. This prevents unwanted side reactions and allows for the controlled functionalization of the molecule.

Application of the Boc Protecting Group: Principles and Practice

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. lookchem.comorganic-chemistry.org The Boc group is stable to most nucleophiles and bases, which allows for orthogonal protection strategies with other protecting groups like Fmoc that are base-labile. organic-chemistry.org

The introduction of a Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction can be performed under both aqueous and anhydrous conditions.

| Reagent/Catalyst | Solvent | Temperature | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) and a base | Aqueous or anhydrous | Varies | Standard and widely used method. organic-chemistry.org |

| Iodine (catalytic) | Solvent-free | Room Temperature | Efficient and practical for various aryl and aliphatic amines. organic-chemistry.org |

| Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free | Room Temperature | Highly efficient, inexpensive, and reusable catalyst. organic-chemistry.org |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP (as solvent and catalyst) | Varies | Simple, efficient, and chemoselective for mono-N-Boc protection. organic-chemistry.org |

| Alkyl phenyl carbonates | Varies | Varies | Economical and versatile for selective Boc protection of polyamines. thieme-connect.comresearchgate.netepa.gov |

| O-alkyl S-(pyridin-2-yl)carbonothiolates | Varies | Room Temperature | Selective N-protection of amines, even in the presence of multiple hydroxyl groups. organic-chemistry.org |

Achieving selective protection of one amine group in a molecule with multiple amines, such as a diamine, presents a significant challenge. redalyc.orgsigmaaldrich.com The formation of a mixture of unprotected, mono-protected, and di-protected products is a common outcome. sigmaaldrich.com

Several strategies have been developed to achieve chemoselective mono-Boc protection:

In situ HCl generation: One method involves the use of reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727) to generate one equivalent of HCl in situ. scielo.org.mx This protonates one amine group, rendering it less nucleophilic and allowing the other amine to be selectively protected by Boc₂O. redalyc.orgscielo.org.mx This "one-pot" procedure has been successfully applied to a range of aliphatic diamines. redalyc.org

Control of Stoichiometry: In flow chemistry systems, precise control over the molar ratio of the diamine to Boc-anhydride can maximize the yield of the mono-protected product. sigmaaldrich.com For piperazine, a maximum yield of 45% for the mono-protected product was achieved using 0.8 equivalents of Boc-anhydride. sigmaaldrich.com

Use of Specific Reagents: Alkyl phenyl carbonates have been shown to be effective for the selective Boc protection of primary amines in the presence of secondary amines. thieme-connect.comresearchgate.net This method also allows for the selective protection of a primary amine on a primary carbon over a primary amine on a secondary or tertiary carbon. thieme-connect.com Similarly, O-alkyl-O'-(N-succinimidyl) carbonates can chemoselectively protect primary amines in polyamines. tandfonline.com

The chemoselectivity of Boc protection is influenced by the basicity and steric hindrance of the amine groups. For instance, in the mono-protection of racemic tert-butyl (2-aminopropyl) carbamate (B1207046), the protection occurs at the less basic C-1 amine. redalyc.org

Orthogonal Protecting Group Strategies

The synthesis of mono-protected diamines such as this compound from their parent diamine, 1,3-diaminobutane, presents a significant challenge in chemoselectivity. To circumvent the statistical formation of di-protected and unprotected diamines, orthogonal protecting group strategies are employed. organic-chemistry.orgaaronchem.com This approach involves the use of two or more protecting groups that can be removed under distinct, non-interfering conditions, allowing for the selective modification of one amine group while the other remains masked. organic-chemistry.orgaaronchem.com

In the context of synthesizing analogs of this compound, an orthogonal strategy would typically involve the use of the Boc group in combination with another protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) group. organic-chemistry.org For instance, one could protect one of the amino groups of 1,3-diaminobutane with a Cbz group, which is removable by hydrogenolysis, and the other with a Boc group, which is labile to acid. fishersci.co.uk This allows for the selective deprotection and subsequent functionalization of either amino group at a desired stage of a synthetic sequence.

Another effective orthogonal partner to the acid-labile Boc group is the Dde (N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)) group. The Dde group is stable to the acidic conditions used for Boc removal and to the basic conditions used for Fmoc removal, but it can be selectively cleaved using hydrazine. sigmaaldrich.com This strategy has been successfully applied in the synthesis of complex peptoids using mono-Boc protected diaminobutanes, where the other amino functionality was protected on-resin with a Dde group for subsequent selective guanidinylation.

The choice of an orthogonal protecting group strategy is crucial for the efficient synthesis of complex molecules derived from this compound and its analogs, providing the necessary control and flexibility in multi-step synthetic routes. organic-chemistry.org

Deprotection Mechanisms of Boc-Amines

Acid-Catalyzed Deprotection: Kinetics and Mechanism

The most common method for the deprotection of Boc-amines is through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. fishersci.co.uknih.gov The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. researchgate.net

Kinetic studies on the acid-catalyzed deprotection of Boc-amines have revealed important mechanistic details. Research has shown that the reaction rate can exhibit a second-order dependence on the concentration of a strong acid like HCl. nih.gov This observation is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov In contrast, with a weaker acid like TFA, a large excess of the acid is often required to achieve a reasonable reaction rate, and the kinetics can show an inverse dependence on the concentration of the trifluoroacetate (B77799) counterion. nih.gov

Table 1: Conditions for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent(s) | Temperature | Duration | Reference(s) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 2-12 hours | fishersci.co.uk |

| Hydrochloric Acid (HCl) | Ethyl Acetate, Methanol | Room Temperature | ~30 minutes | fishersci.co.uk |

| Sulfuric Acid | tert-Butyl Acetate | Not specified | Not specified | mdpi.com |

| Methane (B114726) Sulfonic Acid | tert-Butyl Acetate-DCM | Not specified | Not specified | mdpi.com |

Alternative Deprotection Methods for Acid-Labile Compounds

In syntheses involving substrates that are sensitive to strong acids, alternative methods for Boc deprotection are necessary to avoid unwanted side reactions or degradation of the target molecule. fishersci.co.uk A variety of milder conditions have been developed to address this challenge.

One approach is the use of Lewis acids, such as iron(III) chloride, which can catalytically and selectively cleave the N-Boc group, even in the presence of other protecting groups like N-Cbz. csic.es Other Lewis acids like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in an organic solvent can also effect deprotection, although these may require longer reaction times. fishersci.co.uk

Thermal deprotection offers another acid-free alternative. nih.govresearchgate.net Heating the Boc-protected amine in a suitable solvent can lead to the removal of the protecting group. Continuous flow high-temperature conditions have been shown to be effective for a range of substrates, with the selectivity of deprotection sometimes being controlled by temperature. nih.gov For instance, it is possible to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the reaction temperature. nih.gov Additionally, methods using reagents like oxalyl chloride in methanol have been reported as mild and selective for N-Boc deprotection in compounds with multiple functional groups. researchgate.net

Table 2: Alternative Boc Deprotection Methods

| Method | Reagent(s) | Solvent(s) | Conditions | Reference(s) |

| Lewis Acid Catalysis | Iron(III) Chloride | Dichloromethane | Room Temperature | csic.es |

| Lewis Acid | Zinc Bromide | Dichloromethane | Room Temperature, overnight | fishersci.co.uk |

| Lewis Acid | Trimethylsilyl Iodide | Dichloromethane | Room Temperature, overnight | fishersci.co.uk |

| Thermal (Continuous Flow) | Heat | Methanol, Trifluoroethanol | High Temperature (e.g., 150-240°C) | nih.gov |

| Oxalyl Chloride | Oxalyl Chloride, Methanol | Not specified | Room Temperature, 1-4 hours | researchgate.net |

Advanced Synthetic Transformations Involving this compound

Exploration of Novel Reaction Pathways and Innovative Synthetic Methods

This compound and its analogs are valuable intermediates for the exploration of novel reaction pathways and the development of innovative synthetic methods. lookchem.com The presence of a protected primary amine and a free primary amine allows for sequential and site-selective functionalization, making it a versatile building block in medicinal chemistry and organic synthesis. lookchem.comsmolecule.com

This compound serves as a key starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and bioactive compounds. lookchem.com For example, the free amino group can undergo a wide range of transformations, such as alkylation, acylation, arylation, and sulfonylation, while the Boc-protected amine remains inert. Following these transformations, the Boc group can be removed under standard acidic conditions to reveal the second primary amine, which can then be further functionalized. This stepwise approach enables the construction of unsymmetrically substituted 1,3-diaminobutane derivatives.

An in-depth examination of the synthetic methodologies surrounding this compound and its related analogs reveals a versatile scaffold for chemical innovation. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions, making it a valuable building block in organic synthesis. This article explores key synthetic strategies, including one-pot procedures for its formation, its integration into larger molecular structures, methods for its derivatization, and its use as a precursor for important heterocyclic systems.

2 One-Pot Selective Synthesis of N-Boc Protected Secondary Amines

The efficient and selective synthesis of N-Boc protected amines is a cornerstone of modern organic chemistry, crucial for the construction of complex molecules in pharmaceuticals and materials science. nih.gov A particularly effective strategy is the one-pot tandem direct reductive amination (DRA) of an aldehyde with a primary amine, immediately followed by N-Boc protection. nih.govnih.gov This approach streamlines the synthesis process, avoiding the isolation of intermediate imines or secondary amines, which can be unstable or prone to side reactions. nih.gov

A widely adopted method employs sodium triacetoxyborohydride (B8407120) (STAB) as a mild and selective reducing agent in conjunction with di-tert-butyl dicarbonate ((Boc)₂O). nih.govnih.gov The reaction typically proceeds by mixing an aldehyde and an amine (or its hydrochloride salt with a base like triethylamine) in a solvent such as dichloromethane (CH₂Cl₂) to form the imine in situ. nih.gov Subsequently, (Boc)₂O and STAB are added. nih.gov The imine is reduced by STAB to the secondary amine, which is immediately trapped by (Boc)₂O to yield the stable N-Boc protected secondary amine. nih.gov This tandem procedure is noted for its efficiency, selectivity, and versatility, providing excellent yields even for products that might otherwise be susceptible to intramolecular lactamization. nih.govnih.gov

The scope of this reaction is broad, accommodating various combinations of aliphatic and aromatic aldehydes and amines. nih.gov For instance, the reaction of aromatic aldehydes with aliphatic amines, and even aliphatic aldehyde-amine combinations, proceeds with high yields. nih.gov

Table 1: Examples of One-Pot Tandem DRA/N-Boc Protection

| Aldehyde | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Methyl 7-aminoheptanoate HCl | N-Boc-N-benzyl-7-aminoheptanoate | 91 | nih.gov |

| 4-Methoxybenzaldehyde | Benzylamine | N-Boc-N-(4-methoxybenzyl)benzylamine | 92 | nih.gov |

| Heptanal | Benzylamine | N-Boc-N-benzylheptylamine | 89 | nih.gov |

| Isovaleraldehyde | Methyl 7-aminoheptanoate HCl | N-Boc-N-isopentyl-7-aminoheptanoate | 80 | nih.gov |

Furthermore, selective mono-Boc protection of symmetrical and unsymmetrical diamines, the parent structures of compounds like this compound, can be achieved through a facile method involving the sequential addition of one equivalent of hydrochloric acid (HCl) and one equivalent of (Boc)₂O. bioorg.orgresearchgate.net The initial protonation of one amine group deactivates it towards the subsequent reaction with (Boc)₂O, allowing the free amine to be selectively protected. bioorg.orgresearchgate.net This method is cost-effective and suitable for large-scale synthesis without requiring tedious chromatographic purification. bioorg.org

3 Incorporation into Complex Molecular Frameworks

The bifunctional nature of mono-Boc protected diamines like this compound makes them invaluable linkers for the assembly of complex molecular architectures. The protected amine provides stability and prevents unwanted reactions, while the free primary amine serves as a reactive handle for covalent attachment. This strategy is employed in diverse fields, from drug discovery to materials science.

Diamine linkers are fundamental in constructing dendrimers, which are highly branched, well-defined macromolecules. researchgate.net For example, diamines can be used to link successive generations in triazine-based dendrimers, where the differential reactivity of the amine groups allows for controlled, stepwise growth. researchgate.net The use of linkers where one amine is a secondary cyclic amine and the other is a primary amine can offer significant reactivity differences, enabling protection-free synthesis strategies. researchgate.net

In the synthesis of macrocycles, mono-Boc protected diamines serve as key building blocks. They can be incorporated into peptide or non-peptidic backbones through reactions like the Ugi four-component reaction. researchgate.net Subsequent deprotection of the Boc group can allow for intramolecular cyclization, such as through a Suzuki-Miyaura coupling, to form large ring systems. researchgate.net For instance, N-Boc-1,4-diaminobutane has been used to create 16- to 18-membered macrocycles. researchgate.net

These linkers are also critical in surface functionalization and the creation of advanced materials. Mono-protected diamines are essential for fabricating chemical and biological chips, where one end of the diamine attaches to a solid support while the other is available to bind functional molecules. bioorg.orgresearchgate.net In metal-organic frameworks (MOFs), diamine-appended structures are used for applications like CO₂ capture. Protecting the diamine groups with Boc can enhance the material's stability and recyclability, particularly under humid conditions, by preventing the leaching of the diamine linker. dicp.ac.cn

Table 2: Applications of Mono-Boc-Protected Diamine Linkers

| Application Area | Linker Example | Function | Complex Molecule/System | Reference |

|---|---|---|---|---|

| Macrocycle Synthesis | N-Boc-1,4-diaminobutane | Building block for Ugi/Suzuki-Miyaura reactions | 16- to 18-membered biaryl-containing macrocycles | researchgate.net |

| Dendrimer Synthesis | 4-(Aminomethyl)piperidine | Protection-free linker for dendrimer growth | Triazine-based dendrimers | researchgate.net |

| MOF Stabilization | N-ethylethylenediamine (een) | Post-synthetic Boc protection to prevent linker loss | een-Mg₂(dobpdc)-Boc MOF for CO₂ capture | dicp.ac.cn |

| Solid-Phase Synthesis | Boc-1,4-diaminobutane | Linker for attaching molecules to a solid support | Biotinylated diaminobutane for library screening | scispace.com |

4 Derivatization and Functionalization of the Butyl Chain and Amine Centers

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary amine is a nucleophilic center ready for a wide range of transformations, while the Boc-protected amine can be deprotected to reveal a second reactive site.

The free primary amine can readily undergo standard transformations such as:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a common strategy for attaching various functional moieties. rsc.orgrsc.org

Alkylation and Arylation: Reaction with alkyl or aryl halides to form secondary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Urea and Carbamate Formation: One-pot methods exist to convert N-Boc protected amines into ureas by generating an isocyanate intermediate in situ, which then reacts with another amine. researchgate.netrsc.org

Once the desired modifications are made at the primary amine, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or HCl) to expose the second amine. acs.org This newly liberated amine can then undergo a second set of functionalization reactions, allowing for the creation of heterobifunctional molecules.

This stepwise functionalization is a powerful tool in medicinal chemistry and drug design. For example, in the development of conjugates, a diamine linker can be used to connect two different molecular entities, such as a drug molecule and a targeting ligand or a nucleobase. mdpi.com The synthesis of conjugates of the antibiotic azithromycin (B1666446) with nucleobases has utilized various diaminoalkane linkers, including 1,4-diaminobutane, which were first introduced at one position on the drug, followed by coupling to the nucleobase. mdpi.com

5 Synthetic Routes to Piperidine (B6355638) and Azetidine Derivatives with Boc Protection

N-Boc protected diamines and their derivatives are valuable precursors for synthesizing saturated nitrogen heterocycles like piperidines and azetidines, which are privileged scaffolds in medicinal chemistry. These syntheses often rely on intramolecular cyclization reactions.

Piperidine Derivatives: The synthesis of N-Boc-piperidones, key intermediates for various piperidine derivatives, can be achieved through multi-step routes. One patented method starts from 3-hydroxypyridine, which is first benzylated and then reduced to N-benzyl-3-hydroxypiperidine. google.com The piperidine nitrogen is then protected with a Boc group while the N-benzyl group is simultaneously removed via hydrogenolysis. Finally, oxidation of the hydroxyl group (e.g., Swern oxidation) yields N-Boc-3-piperidone. google.com Although this route does not start from a diamine, analogous intramolecular cyclizations of appropriately functionalized N-Boc protected amino alcohols or amino halides, which can be derived from diamines, are common strategies for forming piperidine rings.

Azetidine Derivatives: Azetidines are four-membered rings whose synthesis can be challenging due to ring strain. N-Boc-3-hydroxyazetidine is a key building block. One synthetic approach involves the ring-opening of a 3-substituted-1,2-epoxypropane with ammonia (B1221849) and benzaldehyde to form an imine intermediate. google.com After hydrolysis, the resulting amino alcohol can be cyclized. A strategy to introduce the Boc group involves protecting the amino alcohol intermediate with (Boc)₂O before the base-mediated ring closure reaction to yield N-Boc-3-hydroxyazetidine. google.com Another powerful method for forming substituted azetidines is the intramolecular C(sp³)–H arylation of an N-TFA protected azetidine-2-carboxylic acid amide, followed by deprotection and re-protection with a Boc group. nih.gov

Table 3: Synthetic Strategies for N-Boc Heterocycles

| Target Heterocycle | Precursor Type | Key Reaction | Reagents/Conditions | Reference |

|---|---|---|---|---|

| N-Boc-3-piperidone | N-Benzyl-3-hydroxypiperidine | Boc protection / Debenzylation / Oxidation | (Boc)₂O, Pd/C, H₂; DMSO, (COCl)₂ | google.com |

| N-Boc-3-hydroxyazetidine | 3-Substituted amino alcohol | Boc protection followed by intramolecular cyclization | (Boc)₂O; Base | google.com |

| cis-Bicyclic Azetidine | N-TFA-azetidine-2-carboxamide | C(sp³)–H Arylation / Deprotection / Boc protection | Pd(OAc)₂, AgOAc; LiOH/H₂O₂; (Boc)₂O | nih.gov |

| N-Boc-azetidine-2-carboxylic acid | N-(ω-chloroethyl)-Boc-glycine | Intramolecular cyclization | LDA | acs.org |

Intermediate in Pharmaceutical Synthesis

This compound serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.com The presence of the Boc protecting group on one of the amine functions allows chemists to perform reactions on the free amine at the 3-position without affecting the other. lookchem.com Subsequently, the Boc group can be removed under mild acidic conditions to reveal the primary amine at the 1-position for further functionalization. organic-chemistry.orghighfine.com

This differential reactivity is exploited in multi-step syntheses of complex heterocyclic scaffolds that are common in drug molecules. For instance, Boc-protected diamines are instrumental in constructing piperidine and pyrrolidine (B122466) rings, which are core structures in many therapeutic agents. niscpr.res.inchemicalbook.com The synthesis of (S)-3-Amino-1-N-Boc-piperidine, a valuable chiral building block, can be achieved from related precursors, highlighting a pathway where such protected amines are essential. chemicalbook.com Its versatility and the ability to be incorporated into diverse molecular frameworks make it a key intermediate for the development of new drugs. lookchem.com

Building Block for Bioactive Molecules

Beyond its role as a transient intermediate, this compound is frequently used as a fundamental building block, directly incorporated into the final structure of bioactive molecules. lookchem.com Its unique chemical structure, combining a flexible butyl chain with two distinct amine functionalities, allows for its use in creating libraries of compounds for screening and lead optimization.

Researchers have utilized similar Boc-protected diamines, such as N-Boc-1,4-diaminobutane, in the preparation of pharmacologically active compounds, including analogues of natural polyamines like spermidine. chemicalbook.com The incorporation of this specific diamine can influence a molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity, which are critical for its interaction with biological targets. The development of novel kinase inhibitors and antiviral agents has also relied on the use of Boc-protected amino building blocks to explore the chemical space around a particular pharmacophore.

Precursor for Chiral Ligands and Catalysts in Asymmetric Synthesis

The enantiomerically pure forms of this compound, namely (R)- and (S)-1-Boc-amino-butyl-3-amine, are valuable precursors for the creation of chiral ligands and catalysts. lookchem.com In asymmetric synthesis, the goal is to control the stereochemical outcome of a reaction, and this is often achieved using a chiral catalyst. The inherent chirality of the 1,3-diamine structure can be transferred to a more complex ligand, which then coordinates to a metal center to form an asymmetric catalyst.

These catalysts are employed in a variety of stereoselective transformations, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. acs.org The ability to synthesize both (R) and (S) versions of the ligands allows for the production of either enantiomer of the desired final product, a concept known as "enantiodivergence." The development of new chiral ligands derived from amino acids and related structures is an active area of research, with Boc-protected amines serving as key starting materials. yok.gov.tr

Contribution to the Development of Enantiomerically Pure Drugs

The use of enantiomerically pure starting materials is a cornerstone of modern pharmaceutical development, and this compound is a prime example of such a chiral building block. lookchem.comsmolecule.com Regulatory agencies worldwide often require new chiral drugs to be developed as single enantiomers, as the different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

By starting a synthesis with a compound like (S)-1-Boc-amino-butyl-3-amine, chemists can ensure that the desired stereochemistry is maintained throughout the reaction sequence, leading to an enantiomerically pure final drug product. smolecule.com This strategy, known as the "chiral pool" approach, is often more efficient and reliable than separating enantiomers at the end of a synthesis. Research has demonstrated the successful synthesis of enantiomerically pure N-Boc-protected aminophosphonates and other complex chiral molecules using this methodology, underscoring its importance in producing stereochemically defined drugs. mdpi.com

Applications in Peptide Synthesis

The Boc protecting group is one of the most widely used protecting groups for amines in peptide synthesis, particularly in the "Boc strategy" for solid-phase peptide synthesis (SPPS). rsc.org The primary role of the Boc group is to temporarily block the alpha-nitrogen of an amino acid (or an amino group in a linker or scaffold like this compound) to prevent it from reacting during the formation of a peptide bond. peptide.com

The Boc group is stable to the basic and nucleophilic conditions often used in peptide synthesis but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). organic-chemistry.orghighfine.com This selective removal is what makes it "orthogonal" to other protecting groups used for amino acid side chains, which are often stable to mild acid but are removed by stronger acids at the final cleavage step. organic-chemistry.orgpeptide.com this compound can be incorporated into peptides to act as a flexible linker or to introduce a site for further conjugation after the peptide chain has been assembled.

The following table compares the Boc protecting group with other common amine protecting groups used in synthesis.

| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Common Application |

| tert-Butoxycarbonyl | Boc | High | Mild Acid (e.g., TFA) | Solid-Phase & Solution-Phase Peptide Synthesis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Moderate | Base (e.g., Piperidine) | Solid-Phase Peptide Synthesis |

| Benzyloxycarbonyl | Cbz or Z | Moderate | Strong Acid, Hydrogenolysis | Solution-Phase Peptide Synthesis |

This table is based on information from multiple sources. organic-chemistry.orgpeptide.com

Drug-Likeness Considerations and Molecular Weight Analysis of Analogs

"Drug-likeness" refers to a qualitative assessment of a compound's properties to determine how likely it is to be an orally active drug with acceptable pharmacokinetics. One of the most common guidelines is Lipinski's Rule of Five, which sets criteria for properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. A molecular weight of less than 500 g/mol is one of the key recommendations.

This compound itself has a molecular weight of 188.27 g/mol , which is well within the desired range. synblock.comscbt.com When used as a building block, it contributes a relatively small portion to the final molecular weight of a drug candidate, leaving ample room for the addition of other functional groups needed for biological activity.

The table below analyzes the molecular weight of the parent compound and several hypothetical analogs to illustrate how modifications affect this key drug-like property.

| Compound Name | Modification from Parent | Molecular Weight ( g/mol ) | Analysis |

| This compound | Parent Compound | 188.27 | Low MW, provides a good starting point for further synthesis. |

| tert-Butyl (3-(phenylamino)butyl)carbamate | Phenyl group added to the 3-amine | 264.38 | Addition of a common aromatic ring keeps the MW well below 500. |

| tert-Butyl (3-(acetylamino)butyl)carbamate | Acetyl group added to the 3-amine | 230.31 | A small modification that slightly increases polarity and MW. |

| tert-Butyl (3-(4-fluorobenzamido)butyl)carbamate | 4-Fluorobenzoyl group added to the 3-amine | 310.38 | Incorporation of a larger, functionalized aromatic moiety still results in a drug-like MW. |

| 1-Phenyl-3-(N-Boc-amino)butylamine | Phenyl group added at C4, Boc at C3 | 264.38 | A structural isomer analog, demonstrating how different arrangements affect properties while MW remains similar. |

Molecular weights are calculated based on the structures. The analysis shows that even with significant modifications, analogs derived from this scaffold can readily meet the molecular weight criteria for drug-likeness.

Mechanistic Investigations and Reaction Dynamics

Detailed Mechanistic Studies of Reactions Involving the Boc Group

The chemistry of 1-Boc-amino-butyl-3-amine is dominated by the reactions of the Boc group, namely its introduction (protection) and, more frequently, its removal (deprotection).

Mechanism of N-Boc Protection

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism begins with the nucleophilic attack of the amine nitrogen atom on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate group, which is unstable. This leaving group then breaks down into carbon dioxide (CO₂) and a tert-butoxide anion, which deprotonates the newly formed carbamate (B1207046) to yield the final N-Boc protected amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acs.orgscribd.com The generally accepted mechanism proceeds through several key steps:

Protonation: The first step involves the protonation of the carbonyl oxygen of the carbamate by the acid. acs.org This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent bonds.

Cleavage: The protonated intermediate undergoes cleavage of the oxygen-tert-butyl bond. This step is facilitated by the formation of the highly stable tert-butyl carbocation and an unstable carbamic acid intermediate. acs.orgchemistrysteps.com The stability of the tert-butyl cation is a primary reason for the widespread use of the Boc protecting group. acs.org

Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, losing a molecule of carbon dioxide. scribd.com

Formation of the Amine Salt: The final product is the protonated amine, or amine salt, which can be neutralized in a subsequent workup step to yield the free amine. scribd.com

Thermal Boc Deprotection

An alternative to acid-catalyzed cleavage is thermal deprotection. This method avoids the use of strong acids and can be advantageous for substrates with other acid-sensitive functional groups. nih.gov Studies on various N-Boc protected amines show that deprotection can be achieved by heating in solvents like methanol (B129727) or trifluoroethanol at temperatures ranging from 120 °C to 240 °C. redalyc.org The mechanism is believed to involve a concerted proton transfer and release of isobutylene, followed by rapid decarboxylation. researchgate.net The efficiency of thermal deprotection is influenced by the nature of the amine (aryl vs. alkyl) and the solvent used. acs.orgredalyc.org

Kinetic Analysis of Transformation Processes

Kinetic studies of Boc group transformations primarily focus on the acid-catalyzed deprotection step, revealing complex dependencies on the reagents and conditions employed.

Research on the HCl-catalyzed deprotection of Boc-protected amines has demonstrated that the reaction rate can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov This finding suggests a more intricate mechanism than a simple pre-equilibrium protonation followed by a rate-limiting fragmentation. The observed second-order kinetics are rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the initially protonated carbamate. nih.gov This behavior has been observed with several strong acids, including hydrochloric acid, sulfuric acid, and methane (B114726) sulfonic acid. nih.gov

Conversely, when using trifluoroacetic acid (TFA), the kinetics can be different. Some studies have reported an inverse kinetic dependence on the trifluoracetate concentration, necessitating a large excess of the acid to achieve a reasonable reaction rate. nih.gov

The rate of deprotection is also highly dependent on the structure of the amine. For instance, thermal deprotection of N-Boc aryl amines is generally more efficient than that of N-Boc alkyl amines under similar conditions. acs.org

| Acid Catalyst | Substrate Type | Observed Kinetic Dependence | Proposed Rationale |

|---|---|---|---|

| HCl | Boc-protected amine | Second-order on [HCl] | General acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.gov |

| H₂SO₄ | Boc-protected amine | Second-order on [Acid] | Similar to HCl mechanism. nih.gov |

| Methane Sulfonic Acid | Boc-protected amine | Second-order on [Acid] | Similar to HCl mechanism. nih.gov |

| Trifluoroacetic Acid (TFA) | Boc-protected amine | Inverse dependence on [Trifluoroacetate] | Complex mechanism requiring a large excess of acid. nih.gov |

Conformational Analysis and Reactivity of this compound Derivatives

While specific conformational studies on this compound are not extensively documented, its structure allows for predictions regarding its dynamic behavior and reactivity. The molecule consists of a flexible butyl chain, which permits significant conformational freedom. However, this flexibility is constrained by the presence of the bulky tert-butyl group and the potential for intramolecular interactions.

Steric and Electronic Effects

The large steric profile of the Boc group significantly influences the molecule's preferred conformations. It restricts rotation around the C1-N bond and will tend to occupy a position that minimizes steric clash with the rest of the alkyl chain. This steric hindrance effectively shields the protected nitrogen, preventing it from participating in nucleophilic reactions. The primary amine at the 3-position, being less hindered, is the main site of reactivity for derivatives of this compound.

Intramolecular Hydrogen Bonding

A key conformational feature in molecules containing both hydrogen-bond donors (the N-H of the carbamate and the NH₂ of the free amine) and acceptors (the carbonyl oxygen of the carbamate and the nitrogen of the free amine) is the potential for intramolecular hydrogen bonding. acs.org In non-polar environments, this compound could adopt a folded conformation stabilized by a hydrogen bond between the carbamate N-H and the lone pair of the free amine, or between one of the primary amine N-H protons and the Boc carbonyl oxygen. Such an interaction would create a pseudo-cyclic structure, reducing the molecule's effective polarity and restricting its conformational freedom. acs.org Evidence from NMR spectroscopy on similar molecules has confirmed the existence of such stable intramolecular hydrogen bonds. acs.orgnih.gov

Influence on Reactivity

The conformational preferences directly impact the reactivity of this compound derivatives.

Reactivity of the Free Amine: The nucleophilicity of the free amine at the 3-position is the primary determinant of the molecule's utility in synthesis. While readily available for reactions like acylation or alkylation, its reactivity may be tempered if it is involved in a strong intramolecular hydrogen bond.

Selective Deprotection: The reactivity of the Boc group itself is conformation-dependent. A conformation that sequesters the carbonyl group through hydrogen bonding might slightly alter the ease of protonation, potentially affecting deprotection kinetics under certain conditions.

| Structural Feature | Conformational Influence | Effect on Reactivity |

|---|---|---|

| Flexible Butyl Chain | Allows for multiple rotamers (gauche, anti). | Enables the molecule to adopt conformations necessary for reaction. |

| Bulky Boc Group | Creates significant steric hindrance, favoring extended conformations. | Shields the protected nitrogen; directs reactions to the free amine at C3. chemistrysteps.com |

| Intramolecular H-Bonding | Can lead to folded, pseudo-cyclic conformations. acs.orgnih.gov | May reduce the nucleophilicity of the free amine and alter the molecule's solubility and chromatographic behavior. |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization of Novel Compounds and Intermediates

Spectroscopic methods are indispensable for the elucidation of the molecular structure of newly synthesized compounds like 1-Boc-amino-butyl-3-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to build a comprehensive profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the most critical for structural confirmation.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. While a complete, publicly available spectrum for this compound is not readily found, analysis of closely related structures allows for the prediction of characteristic chemical shifts.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Currently, detailed and verified ¹H and ¹³C NMR spectral data for this compound are not available in the public domain through the conducted searches.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often allowing for the observation of the protonated molecular ion [M+H]⁺.

Specific experimental mass spectrometry data, including m/z values for the molecular ion or characteristic fragments of this compound, could not be located in the searched literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the primary amine and the carbamate (B1207046), the C=O of the Boc group, and C-H bonds of the alkyl chain.

A detailed experimental IR spectrum with peak assignments for this compound is not available in the public search results.

Chromatographic Techniques for Purity Determination and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose in synthetic chemistry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. The purity of this compound can be determined by analyzing the sample on an appropriate HPLC column and detecting the eluting components, typically with a UV detector. The result is a chromatogram where the area of the main peak relative to the total area of all peaks represents the purity of the compound.

One study reported the HPLC analysis of tert-butyl (3-aminobutyl)carbamate, providing a retention time (RT) of 8.685 minutes using a specific method ("method A") with detection at a wavelength of 254 nm. However, the detailed parameters of this method, such as the column type, mobile phase composition, and flow rate, were not specified.

Table 1: HPLC Data for this compound

| Parameter | Value |

|---|---|

| Retention Time (RT) | 8.685 min |

| Detection Wavelength (λ) | 254 nm |

| Method Details | "Method A" (Specifics not available) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. This technique is highly suitable for the purity assessment of synthetic intermediates.

No specific UPLC methods or data for the analysis of this compound were found in the available search results.

Stereochemical Analysis and Optical Purity Determination

The stereochemical integrity of "this compound," also known as tert-butyl (4-aminobutan-2-yl)carbamate, is a critical parameter, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, advanced analytical methodologies are essential for the separation of its enantiomers and the precise determination of optical purity or enantiomeric excess (ee). The primary techniques employed for this purpose are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and effective method for the analytical and preparative separation of enantiomers. nih.gov The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and, thus, separation.

Methodology and Findings: For N-Boc protected amines and diamines, polysaccharide-based CSPs are particularly successful. nih.gov These CSPs consist of derivatized cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

While specific research detailing the chiral separation of this compound is not extensively published, methodologies for structurally similar compounds provide a clear blueprint. The analysis is typically performed in either normal-phase, polar organic, or reversed-phase modes.

Normal-Phase Mode: A mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used. This mode often provides excellent selectivity for Boc-protected amines.

Polar Organic Mode: This mode uses polar solvents like ethanol, methanol (B129727), or acetonitrile, offering an alternative selectivity profile.

Reversed-Phase Mode: An aqueous buffer and an organic modifier (acetonitrile or methanol) are used, which is suitable for more polar analytes and is compatible with mass spectrometry (MS) detection.

Due to the presence of two primary amine groups (one of which is protected), derivatization is generally not required for HPLC analysis. The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Illustrative Chromatographic Conditions: The following interactive data table presents typical conditions for the chiral separation of a Boc-protected diamine on a polysaccharide-based CSP, illustrating the expected parameters for analyzing this compound.

| Parameter | Value |

|---|---|

| Stationary Phase (Column) | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (k1) | ~7.5 min (for the first eluting enantiomer) |

| Expected Retention Time (k2) | ~9.0 min (for the second eluting enantiomer) |

| Separation Factor (α) | ~1.20 |

| Resolution (Rs) | >1.5 |

Note: The values in this table are exemplary for a closely related compound and serve to illustrate a typical analytical method. Actual retention times and separation factors for this compound would need to be determined experimentally.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For non-volatile analytes like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Methodology and Findings: The free amino group can be derivatized, for example, by acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting derivative is more volatile and can be analyzed on a GC equipped with a chiral capillary column. Cyclodextrin-based CSPs, such as those modified with per-methylated or acetylated β-cyclodextrin (e.g., Chirasil-DEX), are commonly used for this purpose. beilstein-journals.org The chiral cavity of the cyclodextrin (B1172386) forms transient, diastereomeric inclusion complexes with the enantiomers, allowing for their separation. The determination of enantiomeric excess is performed by integrating the corresponding peak areas in the gas chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity without requiring chromatographic separation. This is achieved by converting the enantiomers into diastereomers (either through derivatization or complexation), which are distinguishable in the NMR spectrum.

Methodology and Findings:

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a single, pure enantiomer of a chiral derivatizing agent to form a covalent bond, resulting in a mixture of diastereomers. These diastereomers have distinct NMR spectra. A common CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting Mosher's amides will exhibit different chemical shifts for specific protons (e.g., the CH or CH3 group adjacent to the chiral center), allowing for the integration of their respective signals to quantify the enantiomeric ratio.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added directly to the NMR tube containing the analyte. The CSA forms rapid and reversible diastereomeric complexes with the enantiomers of the analyte. unipi.itnih.gov This interaction induces small but measurable differences in the chemical shifts (ΔΔδ) of the analyte's protons for the two enantiomers. The enantiomeric excess can be determined by comparing the integration of the now-separated signals. This method is non-destructive, but the magnitude of the induced chemical shift difference can be sensitive to solvent, temperature, and concentration. unipi.itnih.gov

The selection of the appropriate analytical methodology depends on the specific requirements of the analysis, such as the need for preparative scale separation, the level of sensitivity required, and the availability of instrumentation. For routine quality control and purity assessment, chiral HPLC is often the method of choice due to its robustness and high resolving power.

Emerging Research and Future Directions

Novel Applications in Chemical Biology and Material Science

The unique structure of 1-Boc-amino-butyl-3-amine lends itself to a variety of innovative applications in both chemical biology and materials science. As a bifunctional linker, it can be utilized to connect different molecular entities, enabling the construction of complex systems with tailored properties.

In the realm of chemical biology , bifunctional molecules are increasingly employed to probe and manipulate biological systems. Molecules like this compound are crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells. The diamine linker serves to connect a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, initiating the degradation process. The length and flexibility of the butyl chain in this compound can influence the formation and stability of the ternary complex, which is a critical factor for degradation efficiency.

Furthermore, this compound is a valuable reagent for the development of bioconjugates and molecular probes . The free amine can be attached to a biomolecule, such as a protein or a peptide, while the Boc-protected amine can be deprotected to introduce another functionality, such as a fluorescent dye or a drug molecule. This allows for the precise engineering of molecules with dual functions, for example, for targeted drug delivery or for studying protein-protein interactions. The ability to create synthetic glycoproteins with homogeneous structures is another area where such linkers are valuable, enabling detailed studies of glycan function. researchgate.netwhiterose.ac.uk

In materials science , the incorporation of diamine linkers into polymers and dendrimers can impart specific functionalities. For instance, the reactivity of the two amine groups can be controlled to synthesize dendrimers with precisely defined architectures. nih.govresearchgate.netnih.gov These highly branched macromolecules have applications in drug delivery, catalysis, and sensing. The butyl chain of this compound provides flexibility, which can be a desirable property in the resulting materials. Research into bifunctional silyl (B83357) ether cross-linkers suggests a parallel in creating materials with tunable properties, where the linker's structure is key to its function. nih.gov

Interactive Table: Potential Applications of this compound

| Field | Application | Role of this compound | Key Structural Feature |

| Chemical Biology | PROTACs | Linker between target-binding and E3 ligase-binding moieties. | Bifunctional nature, defined length and flexibility. |

| Chemical Biology | Bioconjugation | Scaffold for attaching different functional groups to biomolecules. | Orthogonal protection of the two amine groups. |

| Chemical Biology | Synthetic Glycoproteins | Linker to attach carbohydrates to proteins. | Bioorthogonal reactivity. researchgate.netwhiterose.ac.uk |

| Material Science | Dendrimer Synthesis | Building block for creating branched polymeric structures. | Differing reactivity of the two amine groups. nih.govresearchgate.netnih.gov |

| Material Science | Functional Polymers | Monomer for introducing amine functionalities into polymer chains. | Presence of two reactive sites for polymerization. |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules, including those incorporating this compound, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, scalability, and safety.

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for the selective protection of diamines. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a microreactor can significantly improve the yield and purity of the mono-protected product while minimizing the formation of the di-protected byproduct. sigmaaldrich.com This is crucial for a compound like this compound, where selectivity is key to its utility. Continuous flow processes have been successfully applied to various asymmetric syntheses, demonstrating the potential for producing chiral derivatives of such diamines with high enantiomeric purity. nih.gov

Automated synthesis platforms can further enhance the efficiency of multi-step synthetic sequences involving this compound. By automating the sequential addition of reagents and purification steps, these systems can accelerate the discovery and optimization of new molecules. For example, the automated synthesis of peptide libraries or other combinatorial libraries can be facilitated by the use of building blocks like this compound. The development of integrated flow synthesis systems allows for the uninterrupted, multi-step production of complex molecules, including active pharmaceutical ingredients. semanticscholar.org

Interactive Table: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Benefit for Synthesis |

| Reaction Control | Limited | Precise control over temperature, pressure, and mixing. | Improved selectivity and yield of mono-Boc protected product. sigmaaldrich.com |

| Scalability | Difficult | Readily scalable by extending reaction time or using larger reactors. | Facilitates production from laboratory to industrial scale. |

| Safety | Handling of large volumes of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. | Reduced risk when handling reactive intermediates. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. | Ensures consistent product quality. |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the conformational preferences and reactivity of molecules like this compound. These in silico methods can provide insights that guide experimental design and the development of new applications.

Conformational analysis of the Boc-protected butylamine (B146782) chain can help predict its preferred three-dimensional structure. This is particularly important in applications where the linker's geometry influences molecular recognition, such as in PROTACs or enzyme inhibitors. nih.gov Molecular dynamics simulations can be used to study the flexibility of the butyl chain and how it might orient the attached functional groups in space. Studies on ferrocene (B1249389) dipeptides with Boc-protected amino acids have demonstrated the utility of computational modeling in understanding intramolecular hydrogen bonding and conformational preferences. mdpi.com

Molecular docking studies can be employed to predict how molecules containing the this compound linker might interact with biological targets. For example, in drug design, docking simulations can help to optimize the length and composition of the linker to achieve the desired binding affinity and selectivity. The development of deep generative models for 3D linker design highlights the growing importance of computational approaches in creating novel bifunctional molecules. acs.org

Furthermore, quantum mechanical calculations can be used to investigate the electronic properties and reactivity of the amine groups. This can aid in understanding the selectivity of reactions and in designing more efficient synthetic routes.

Interactive Table: Computational Approaches for Studying this compound

| Computational Method | Information Gained | Relevance to this compound |

| Conformational Analysis | Preferred 3D structure and flexibility of the molecule. | Predicting the spatial arrangement of linked moieties. nih.gov |

| Molecular Dynamics | Dynamic behavior and interactions with the environment. | Understanding linker flexibility in biological systems. |

| Molecular Docking | Binding mode and affinity to a target protein. | Guiding the design of PROTACs and other bioactive molecules. |

| Quantum Mechanics | Electronic structure and reactivity. | Predicting reaction outcomes and designing synthetic pathways. |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The focus is on developing methods that are more environmentally friendly, use renewable resources, and minimize waste.

A key aspect of the synthesis of this compound is the selective protection and deprotection of the amine groups. Green chemistry approaches aim to reduce the use of hazardous reagents and solvents in these steps. rsc.org For instance, the use of water as a solvent and catalyst-free conditions for Boc protection and deprotection represents a significant advancement towards more sustainable processes. semanticscholar.org The development of electrochemical and photochemical methods for functional group protection and deprotection also offers environmentally friendly alternatives to traditional chemical methods. researchgate.net

The synthesis of the diamine backbone itself is another area where green chemistry principles can be applied. The development of catalytic methods for the synthesis of diamines from renewable feedstocks , such as biomass, is a major research focus. bio4matpro.deacs.org These approaches aim to replace petroleum-based starting materials with sustainable alternatives. The direct amination of alcohols derived from lipids or lignocellulose using ammonia (B1221849) is a promising route for the green synthesis of aliphatic diamines. researchgate.net

Interactive Table: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents and Auxiliaries | Use of water as a solvent for Boc protection/deprotection. | Catalyst-free N-Boc deprotection in water at elevated temperatures. semanticscholar.org |

| Catalysis | Use of catalytic instead of stoichiometric reagents. | Catalytic reductive amination of bio-based feedstocks. acs.org |

| Use of Renewable Feedstocks | Synthesis of the diamine backbone from biomass. | Production of diamines from lipid and lignocellulose-based alcohols. researchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used. | Direct amination reactions that minimize byproduct formation. |

| Energy Efficiency | Use of milder reaction conditions. | Microwave-assisted synthesis for protection and deprotection. cem.com |

常见问题

Basic Research Question

- Normal-Phase Silica Chromatography : Use gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) for optimal separation.

- Prep-HPLC : For high-purity requirements, employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase.

- Troubleshooting : If tailing occurs, add 1% triethylamine to the mobile phase to suppress silanol interactions .

How is this compound utilized as a building block in peptide synthesis?

Advanced Research Question

The compound serves as a protected intermediate for:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate into growing peptide chains via Fmoc/t-Boc strategies.

- Selective Deprotection : Remove the Boc group under acidic conditions (e.g., TFA/DCM 1:1) while retaining other protecting groups (e.g., Fmoc).

- Case Study : Used in the synthesis of β-turn mimetics by facilitating regioselective amide bond formation .

What decomposition products form under thermal stress, and how are they characterized?

Advanced Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Primary Decomposition Pathways : Cleavage of the Boc group generates CO₂ and tert-butanol.

- Secondary Products : Amine oxidation yields nitriles or imines.

- Analytical Workflow : Couple TGA with FT-IR or GC-MS to identify volatile byproducts .

What mechanistic insights guide the reaction kinetics of Boc deprotection?

Advanced Research Question

Kinetic studies using HPLC or in-situ IR spectroscopy show:

- Acid-Catalyzed Mechanism : Rate-determining protonation of the carbonyl oxygen, followed by tert-butyl cation release.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate deprotection compared to nonpolar media.

- Isotopic Labeling : Deuterated TFA confirms proton transfer steps via kinetic isotope effects .

How do analytical techniques (MS, NMR, IR) complement structural elucidation?

Basic Research Question

- MS : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected for C₉H₁₈N₂O₂: 199.1347).

- NMR : ¹³C NMR distinguishes Boc carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm).

- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate Boc group integrity .

What challenges arise when scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Exothermic Reactions : Use jacketed reactors with controlled cooling during Boc anhydride addition.

- Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reflux.

- Yield Optimization : Employ continuous flow reactors to enhance mixing and heat transfer .

How can computational modeling validate proposed structures of novel derivatives?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational spectra.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。